molecular formula C12H16N2O B6613393 N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine CAS No. 803738-84-3

N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine

Cat. No.: B6613393
CAS No.: 803738-84-3
M. Wt: 204.27 g/mol
InChI Key: XCBYXYDUXSTTSL-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine is an organic compound with a unique structure that includes a methoxyphenyl group and an azirine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine typically involves the reaction of 4-methoxyaniline with 2,2,2-trimethylaziridine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, which facilitates the formation of the azirine ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives .

Scientific Research Applications

N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-N,2,2-trimethyl-2H-azirin-3-amine is unique due to its azirine ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(4-methoxyphenyl)-N,3,3-trimethylazirin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-12(2)11(13-12)14(3)9-5-7-10(15-4)8-6-9/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBYXYDUXSTTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=N1)N(C)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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